molecular formula C14H16ClN5O B5826315 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE

Cat. No.: B5826315
M. Wt: 305.76 g/mol
InChI Key: BWMUCLPFENVONZ-UHFFFAOYSA-N
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Description

2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Acylation: The resulting tetrazole derivative is then acylated with cyclopentylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE
  • 2-[5-(4-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE
  • 2-[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE

Uniqueness: The uniqueness of 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-CYCLOPENTYLACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group and the cyclopentylacetamide moiety can confer distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O/c15-11-7-5-10(6-8-11)14-17-19-20(18-14)9-13(21)16-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMUCLPFENVONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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